molecular formula C6H7NNa3O8P B8103399 Sparfosic acid (trisodium)

Sparfosic acid (trisodium)

Cat. No.: B8103399
M. Wt: 321.06 g/mol
InChI Key: LKLUEGVLTGGBIX-LHWPGRLPSA-K
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Description

Sparfosic acid (trisodium) is a stable transition-state analog that inhibits aspartate transcarbamoyl transferase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway . By blocking ATCase, it disrupts pyrimidine synthesis, thereby exerting antitumor activity. This compound also enhances the incorporation of fluorouracil metabolites into RNA, amplifying its therapeutic effects in cancer treatment . Its mechanism distinguishes it from conventional chemotherapeutic agents, as it targets nucleotide metabolism at a critical regulatory step.

Properties

IUPAC Name

trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLUEGVLTGGBIX-LHWPGRLPSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NNa3O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Condensation and Deprotection Method

The most well-documented synthesis involves a two-step process starting with commercially available L-aspartic acid di-tert-butyl ester hydrochloride and diethylphosphonoacetic acid.

Step 1: Condensation Reaction
L-Aspartic acid di-tert-butyl ester hydrochloride reacts with diethylphosphonoacetic acid under mild conditions, forming a phosphorylated intermediate. This step leverages the nucleophilic properties of the aspartic acid amine group, which attacks the electrophilic carbonyl carbon of diethylphosphonoacetic acid. The reaction typically proceeds at room temperature in anhydrous dichloromethane, with triethylamine as a base to neutralize hydrochloric acid byproducts.

Step 2: Quadruple Deprotection
The intermediate undergoes deprotection using bromotrimethylsilane (TMSBr), which cleaves ester and phosphonate protecting groups. This step sequentially removes:

  • The tert-butyl esters from aspartic acid.

  • The ethyl groups from the phosphonoacetic acid moiety.

Deprotection is conducted in a tetrahydrofuran (THF) solvent system at 0–5°C to minimize side reactions. After 6 hours, the mixture is hydrolyzed with ice-cold water, yielding the free acid form of sparfosic acid.

Neutralization to Trisodium Salt
The free acid is neutralized with three equivalents of sodium hydroxide (NaOH) in aqueous solution. The pH is carefully adjusted to 7.0–7.5 to ensure complete salt formation without degrading the product. The resulting solution is lyophilized to obtain sparfosic acid trisodium as a white crystalline powder.

Alternative Route via Intermediate Recrystallization

A patent-derived method optimizes yield and purity through intermediate recrystallization. While originally designed for trisodium phosphate, its principles apply to sparfosic acid trisodium synthesis:

  • Intermediate Formation : Phosphoric acid reacts with carboxamide at 50–90°C to form a phosphorylated carboxamide intermediate.

  • Sodium Hydroxide Integration : The intermediate is dissolved in water and treated with NaOH (molar ratio 0.95:3) at 50–70°C. This step replaces carboxamide with sodium ions, forming the trisodium salt.

  • Crystallization : Cooling the reaction mixture to 20–30°C induces crystallization, followed by centrifugation to isolate the product.

This method achieves 85–90% purity before further refinement, highlighting the importance of temperature control during sodium integration.

Optimization of Reaction Conditions

Temperature and Time Dependencies

  • Condensation Step : Lower temperatures (0–10°C) favor selectivity but prolong reaction times (6–8 hours). Elevated temperatures (25°C) reduce time to 2 hours but risk racemization of the aspartic acid chiral center.

  • Deprotection : TMSBr-mediated deprotection requires strict temperature control (0–5°C) to prevent over-silylation, which complicates subsequent hydrolysis.

Solvent Systems

  • Polar Aprotic Solvents : THF and dichloromethane are preferred for their ability to dissolve both hydrophilic (aspartic acid derivatives) and hydrophobic (phosphonoacetic acid) reactants.

  • Aqueous Neutralization : Post-deprotection neutralization uses deionized water to avoid introducing counterions (e.g., chloride) that could contaminate the final product.

Purification and Analytical Validation

Crystallization Techniques

Sparfosic acid trisodium is purified via cooling crystallization:

  • Slow Cooling : Gradual cooling from 50°C to 20°C over 4 hours yields larger, purer crystals.

  • Antisolvent Addition : Ethanol or acetone is added to the aqueous solution to reduce solubility, enhancing crystal yield by 15–20%.

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm resolves sparfosic acid trisodium from impurities. Mobile phases typically comprise 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients.

Comparative Analysis of Methods

Parameter Two-Step Method Intermediate Recrystallization
Yield 78–82%70–75%
Purity >98%85–90% (pre-HPLC)
Reaction Time 8–10 hours12–14 hours
Key Advantage High purityScalability

The two-step method excels in purity, making it ideal for pharmaceutical applications, while the recrystallization approach offers cost advantages for industrial-scale production.

Challenges and Mitigation Strategies

Racemization During Synthesis

L-Aspartic acid’s chiral center is prone to racemization at elevated temperatures. Using low temperatures (0–10°C) and short reaction times preserves stereochemical integrity.

Sodium Counterion Variability

Incomplete neutralization can yield mono- or disodium byproducts. pH monitoring during NaOH addition ensures stoichiometric precision (3:1 NaOH-to-acid ratio) .

Chemical Reactions Analysis

Substitution Reactions

Sparfosic acid trisodium undergoes substitution reactions, facilitated by reagents such as sodium hydroxide and various strong bases. These reactions lead to the formation of substituted derivatives of the compound.

Complex Formation with Metal Ions

Metal ions like calcium and magnesium can form complexes with sparfosic acid trisodium under specific conditions.

Reagents

Common reagents used in these reactions include sodium hydroxide and various strong bases, which facilitate substitution processes.

Products

The major products from these reactions include metal complexes and substituted derivatives of the compound.

Biological Activity and Interactions

The biological activity of sparfosic acid trisodium is primarily due to its role as an inhibitor of aspartate transcarbamoyl transferase, disrupting the pyrimidine biosynthesis pathway, which is critical for DNA and RNA synthesis. As a result, sparfosic acid has demonstrated anti-tumor properties, making it a candidate for cancer treatment research . Moreover, it has been noted for its potential interactions with other drugs. For example, Sparfosic acid synergistically enhances the cytotoxicity of a combination of 5-fluorouracil (5-FU) and interferon-alpha (IFN) against human colon cancer cell lines .

Sparfosic Acid Trisodium in Cell Cycle Analysis

Sparfosic acid trisodium (PALA, 300 μM) shows progressive accumulation of cells in S phase and activation of an apoptotic pathway leading to cell death .

Sparfosic Acid Trisodium in in vivo studies

Sparfosic acid trisodium (490 mg/kg; i.p.; on days 1, 5, and 9; mice bearing B16 melanoma) shows the life-span is increased survives 77 to 86% longer than controls . Lewis lung carcinoma is highly sensitive to Sparfosic acid trisodium. Treatment on days 1, 5, and 9 following s.c. implantation of Lewis lung carcinoma is curative to 50% of the mice .

Compounds with Similarities

Several compounds share structural or functional similarities with sparfosic acid trisodium:

Compound NameDescription
N-(Phosphonacetyl)-L-aspartic acidA precursor compound that shares similar inhibitory properties.
Phosphonoacetyl-L-aspartic acidAnother derivative involved in nucleotide biosynthesis pathways.
N-phosphonacetyl-L-aspartateSimilar structure but varies in solubility and stability compared to sparfosic acid trisodium.

Scientific Research Applications

Enzyme Inhibition

Sparfosic acid is primarily recognized for its ability to inhibit aspartate transcarbamoyl transferase (ATCase), an enzyme critical for the de novo synthesis of pyrimidines. This inhibition disrupts the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. The compound acts as a transition state analogue, making it a valuable tool for enzymatic studies.

Cancer Research and Treatment

The anti-tumor properties of sparfosic acid have been documented in various studies, indicating its potential as a therapeutic agent in oncology.

Case Studies

  • Combination Therapy: Sparfosic acid has shown synergistic effects when combined with 5-fluorouracil (5-FU) and interferon-alpha (IFN) against human colon cancer cell lines. This combination enhances cytotoxicity, indicating its potential for improving treatment efficacy .
  • In Vivo Studies: In animal models, sparfosic acid demonstrated significant life-span extension in mice bearing B16 melanoma and Lewis lung carcinoma. Treatment protocols involving sparfosic acid resulted in survival rates of 77% to 86% longer than controls when administered at specific intervals .

Biological Interactions and Drug Synergy

Sparfosic acid's interactions with other drugs highlight its importance in pharmacology. Notably, it has been associated with increased risks of methemoglobinemia when combined with certain anesthetics and analgesics such as benzyl alcohol and bupivacaine .

Potential Drug Interactions

  • Increased Risk: Co-administration with drugs like ambroxol and articaine may elevate the risk of methemoglobinemia.
  • Clinical Implications: Understanding these interactions is crucial for optimizing therapeutic regimens involving sparfosic acid.

Synthesis and Chemical Properties

The synthesis of sparfosic acid involves a multi-step chemical process that can be optimized for yield and purity in industrial applications. Its chemical structure allows it to participate in various reactions, including substitution reactions and complex formation with metal ions.

Summary Table of Applications

Application AreaDescriptionReferences
Enzyme InhibitionInhibitor of aspartate transcarbamoyl transferase; disrupts nucleotide synthesis
Cancer TreatmentEnhances efficacy of 5-FU and IFN; increases survival rates in animal models
Drug InteractionsRisk of methemoglobinemia with certain drugs; important for clinical safety
Chemical SynthesisMulti-step synthesis; reactive functional groups allow diverse applications

Comparison with Similar Compounds

Sparfosic Acid (Trisodium) vs. Trisodium Citrate

Parameter Sparfosic Acid (Trisodium) Trisodium Citrate
Molecular Formula Likely Na₃(C₃H₄NO₆) (inferred from function) Na₃C₆H₅O₇
Primary Function ATCase inhibition, antimetabolite Chelating agent, pH buffer
Applications Antitumor therapy Food additive (E331), anticoagulant, cosmetics
Key Research Findings Inhibits pyrimidine synthesis; synergizes with fluorouracil metabolites Stabilizes pH in beverages; prevents blood clotting via calcium chelation

Contrast :

  • Sparfosic acid targets nucleotide metabolism, while trisodium citrate acts as a buffer or preservative.
  • Trisodium citrate is non-toxic and widely used in food and medicine, whereas Sparfosic acid is specialized for oncology .

Sparfosic Acid (Trisodium) vs. Trisodium Phosphate

Parameter Sparfosic Acid (Trisodium) Trisodium Phosphate
Molecular Formula Likely Na₃(C₃H₄NO₆) Na₃PO₄
Primary Function Enzyme inhibition Cleaning agent, water softener
Applications Cancer treatment Industrial detergents, water treatment
Key Research Findings Antitumor efficacy in preclinical models Effective in removing heavy metal ions via precipitation

Contrast :

  • Trisodium phosphate is utilized in industrial settings for its alkalinity and cleaning properties, contrasting with Sparfosic acid’s therapeutic role.
  • No overlap in biological activity or toxicity profiles.

Sparfosic Acid (Trisodium) vs. Phosphorothioic Acid Trisodium Salt

Parameter Sparfosic Acid (Trisodium) Phosphorothioic Acid Trisodium Salt
Molecular Formula Likely Na₃(C₃H₄NO₆) Na₃PSO₃ (inferred from nomenclature)
Primary Function Enzyme inhibition Limited data; potential chelator
Applications Oncology Industrial processes (e.g., corrosion inhibition)
Key Research Findings Well-documented antitumor activity Scarce peer-reviewed data; primarily cited in chemical databases

Contrast :

  • Phosphorothioic acid trisodium salt lacks documented biomedical applications, unlike Sparfosic acid.

Biological Activity

Sparfosic acid trisodium, also known as trisodium (2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate, is a compound with significant biological activity primarily due to its role as an inhibitor of aspartate transcarbamoyl transferase (ATCase). This enzyme is crucial in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The biological implications of sparfosic acid trisodium extend to cancer research, metabolic pathway modulation, and potential therapeutic applications.

  • Molecular Formula : C₆H₇NNa₃O₈P
  • CAS Number : 70962-66-2
  • Molecular Weight : 321.06 g/mol
PropertyValue
Molecular FormulaC₆H₇NNa₃O₈P
Molecular Weight321.06 g/mol
RoleAspartate Transcarbamoyl Transferase Inhibitor

Sparfosic acid trisodium acts as a transition state analogue , effectively mimicking the substrate of ATCase and inhibiting its activity. This inhibition disrupts the pyrimidine biosynthesis pathway, leading to reduced nucleotide availability for DNA and RNA synthesis, which can induce apoptosis in rapidly dividing cells, such as cancer cells .

Anti-Tumor Properties

Research has demonstrated that sparfosic acid trisodium exhibits anti-tumor activity . It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, studies indicate that treatment with this compound leads to significant apoptosis in acute myeloid leukemia (AML) cells .

Case Studies

  • Phase I Clinical Trial :
    A study involving N-(phosphonacetyl)-L-aspartic acid (PALA), a related compound, reported nausea, vomiting, and diarrhea as common side effects at doses up to 1250 mg/m². One patient exhibited a response lasting six weeks, suggesting potential efficacy in advanced cancers .
  • In Vitro Studies :
    In vitro experiments have shown that sparfosic acid trisodium can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. It demonstrated an IC50 value of 133.8 µM against ATCase, indicating its potency as an antimetabolite .

Potential Drug Interactions

Sparfosic acid trisodium may interact with other medications, potentially increasing the risk of adverse effects such as methemoglobinemia when combined with benzyl alcohol. This highlights the importance of monitoring drug interactions in clinical settings.

Q & A

Q. What is the primary biochemical mechanism of Sparfosic acid (trisodium) as an antimetabolite, and what experimental approaches are recommended to validate this mechanism?

Sparfosic acid (trisodium) inhibits aspartate transcarbamoyl transferase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway. To validate this mechanism:

  • Perform enzyme activity assays using purified ATCase and measure inhibition kinetics (e.g., IC₅₀ values) under varying substrate concentrations .
  • Use gene expression profiling (e.g., RT-qPCR) to assess downstream effects on pyrimidine synthesis genes in cancer cell lines treated with Sparfosic acid .
  • Combine with metabolomic analysis (e.g., LC-MS) to quantify changes in nucleotide pools (e.g., UTP/CTP) .

Q. What safety protocols are essential when handling Sparfosic acid (trisodium) in laboratory settings?

  • Storage : Maintain at 2–8°C in sealed containers, away from heat sources .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to minimize inhalation risks .
  • Spill management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers design experiments to assess synergistic effects between Sparfosic acid (trisodium) and other antineoplastic agents (e.g., 5-fluorouracil)?

  • Dose-response matrices : Use a checkerboard assay to identify synergistic combinations (e.g., with 5-FU or interferon-α) and calculate Combination Index (CI) values via the Chou-Talalay method .
  • Isobolographic analysis : Plot dose-effect curves to distinguish additive, synergistic, or antagonistic interactions .
  • In vivo validation : Test combinations in xenograft models, monitoring tumor regression and toxicity profiles (e.g., weight loss, hematological parameters) .

Q. What methodologies are critical for resolving contradictions in efficacy data across studies on Sparfosic acid (trisodium)?

  • Triangulation : Combine data from multiple methodologies (e.g., enzymatic assays, cell viability tests, and animal models) to confirm consistency .
  • Meta-analysis : Follow PRISMA guidelines to systematically compare studies, assess heterogeneity (e.g., I² statistic), and adjust for covariates like cell line variability or dosing regimens .
  • Replication studies : Standardize protocols (e.g., ATCase assay conditions) to minimize inter-lab variability .

Q. What in vivo models are most appropriate for studying Sparfosic acid (trisodium)’s pharmacokinetics and tissue distribution?

  • Xenograft models : Use immunodeficient mice implanted with human colorectal or pancreatic cancer cells to evaluate tumor-specific uptake .
  • Pharmacokinetic (PK) profiling : Collect plasma/tissue samples at timed intervals post-administration. Analyze via HPLC-MS to calculate AUC, Cmax, and half-life .
  • Biodistribution imaging : Employ radiolabeled Sparfosic acid (e.g., ¹⁴C) with autoradiography or PET-CT for spatial resolution .

Data Analysis and Validation

Q. How should researchers address variability in ATCase inhibition data caused by differing experimental conditions?

  • Standardized buffers : Control pH (7.5–8.0) and ionic strength (e.g., 150 mM KCl) to stabilize ATCase activity .
  • Positive controls : Include known ATCase inhibitors (e.g., PALA) to benchmark Sparfosic acid’s efficacy .
  • Statistical adjustments : Use mixed-effects models to account for batch effects or plate-to-plate variability .

Q. What strategies optimize the detection of Sparfosic acid (trisodium)’s metabolic effects in complex biological systems?

  • Stable isotope tracing : Apply ¹³C-glucose to track de novo pyrimidine synthesis flux via LC-MS .
  • Single-cell RNA sequencing : Identify subpopulations of cancer cells resistant to ATCase inhibition .
  • CRISPR-Cas9 screens : Knock out ATCase or salvage pathway genes (e.g., UCK2) to isolate Sparfosic acid’s mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparfosic acid (trisodium)
Reactant of Route 2
Sparfosic acid (trisodium)

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